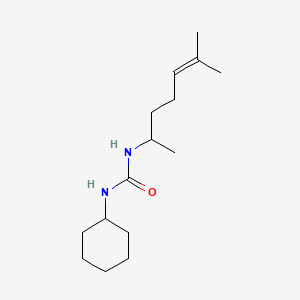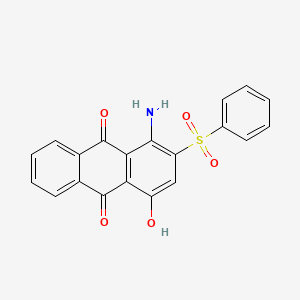
methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate, also known as m-CBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperazine derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.
作用機序
The exact mechanism of action of methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate is not fully understood, but it is believed to act as a modulator of certain receptors in the central nervous system. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes including pain perception, mood, and cognition. By modulating the activity of this receptor, methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate may be able to exert its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its binding affinity towards the sigma-1 receptor, it has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response. This could make it a useful tool for the development of new anti-inflammatory drugs. Additionally, methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate has been found to have analgesic properties, which could make it useful for the development of new pain management drugs.
実験室実験の利点と制限
One of the main advantages of using methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate in lab experiments is its high binding affinity towards the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of modulating this receptor. Additionally, methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate has been found to exhibit good solubility in organic solvents, which makes it easy to work with in the lab. However, one limitation of using methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate in lab experiments is its relatively high cost compared to other similar compounds.
将来の方向性
There are several potential future directions for research involving methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate. One area of interest is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another potential direction for research is the development of new anti-inflammatory and pain management drugs. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate and its effects on the central nervous system.
合成法
The synthesis of methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate involves a multi-step process that starts with the preparation of 2-chlorobenzylamine. This is followed by the reaction of 2-chlorobenzylamine with methyl piperazine-1-carboxylate in the presence of a catalyst to yield the desired product, methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography or recrystallization.
科学的研究の応用
Methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate has been found to have potential applications in the field of medicinal chemistry. It has been shown to exhibit significant binding affinity towards certain receptors in the central nervous system, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders. Additionally, methyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate has been found to possess anti-inflammatory and analgesic properties, which could make it a useful tool for the development of new pain management drugs.
特性
IUPAC Name |
methyl 4-[(2-chlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-13(17)16-8-6-15(7-9-16)10-11-4-2-3-5-12(11)14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSQAQCUVFLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5101661.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)
![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)

![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)